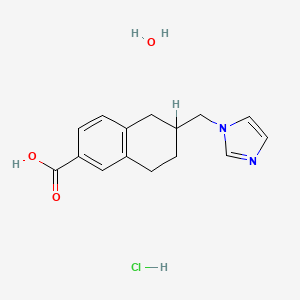

6-(imidazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid;hydrate;hydrochloride

Description

This compound, also referred to as DP-1904 or rolafagrel in pharmacological studies, is a thromboxane synthase inhibitor with the molecular formula C₁₅H₁₇ClN₂O₃ (hydrate hydrochloride form). Its structure comprises a tetrahydronaphthalene backbone substituted with an imidazole-methyl group at position 6 and a carboxylic acid at position 2 . Pharmacokinetic studies demonstrate rapid absorption (Tₘₐₓ < 30 min) and extensive glucuronidation, with 52.1% renal excretion of the unchanged form and 37.6% as glucuronide conjugates . It achieves >85% inhibition of thromboxane B₂ (TXB₂) at plasma concentrations of ~4 µg/mL, sustaining >75% suppression for 12 hours post-dose .

Properties

CAS No. |

151921-91-4 |

|---|---|

Molecular Formula |

C15H19ClN2O3 |

Molecular Weight |

310.77 g/mol |

IUPAC Name |

6-(imidazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid;hydrate;hydrochloride |

InChI |

InChI=1S/C15H16N2O2.ClH.H2O/c18-15(19)14-4-3-12-7-11(1-2-13(12)8-14)9-17-6-5-16-10-17;;/h3-6,8,10-11H,1-2,7,9H2,(H,18,19);1H;1H2 |

InChI Key |

HROAUOQMZRCAEF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(CC1CN3C=CN=C3)C=CC(=C2)C(=O)O.O.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

2-Imidazol-Carboxaldehyde (2-IC)

- Structure : Imidazole ring with a carboxaldehyde substituent.

- Key Features : Exhibits pH-dependent hydration, forming a gem-diol under acidic conditions. Unlike DP-1904, its photochemical activity stems from the aldehyde group rather than thromboxane inhibition .

- Pharmacological Relevance : Serves as a model for studying hydration equilibria in multifunctional carbonyl compounds but lacks direct therapeutic applications .

N-(5,6,7,8-Tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine Hydrochloride Hydrate

- Structure : Tetrahydronaphthalene linked to a dihydroimidazole-amine group.

- Key Features: Shares the tetrahydronaphthalene core but replaces the carboxylic acid with an amine group. No thromboxane inhibition data are reported; its pharmacological profile remains unexplored .

2-Substituted 5,6,7,8-Tetrahydronaphthalene Derivatives with Pyridine/Thioxopyridine Moieties

- Structure : Tetrahydronaphthalene fused with pyridine or thioxopyridine groups.

- Key Features : These derivatives, such as compound 5a , exhibit antioxidant activity (IC₅₀ < ascorbic acid) and tumor inhibition (e.g., HepG-2 cells). Unlike DP-1904, their primary targets are oxidative stress pathways and cancer cell proliferation .

Pharmacokinetic and Pharmacodynamic Comparisons

Preparation Methods

Alkylation of Tetrahydronaphthalene Derivatives

A solvent-free approach developed by Belwal & Patel (as cited in) demonstrates significant advantages:

- Reaction Conditions :

- Imidazole and tert-butyl chloroacetate are mixed with K₂CO₃ at 0–5°C, then heated to 60°C for 4–6 hours.

- Water is added post-reaction to crystallize the product, avoiding extraction steps.

- Yield and Purity :

This method reduces process time by 40% compared to conventional solvent-based routes and eliminates volatile organic compound (VOC) emissions.

Catalytic Coupling and Phase Transfer Strategies

Patent literature (EP2483246B1) details palladium-catalyzed coupling for analogous imidazole derivatives:

- Catalytic System :

- Palladium-phosphine catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling of brominated intermediates with potassium alkyltrifluoroborates.

- Conditions :

Comparative Analysis of Preparation Methods

The solvent-free method excels in sustainability, while catalytic coupling offers superior selectivity for complex substrates.

Critical Considerations in Process Design

- Impurity Control :

Di-alkylation of imidazole (forming bis-alkylated byproducts) is mitigated by using equimolar reagent ratios and weak bases like K₂CO₃. - Temperature Sensitivity :

Hydrolysis at >25°C risks decarboxylation, necessitating strict thermal control. - Crystallization Optimization : Ethanol/water mixtures (4:1 v/v) at 0–5°C yield high-purity hydrochloride hydrate with defined stoichiometry.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 6-(imidazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid derivatives?

- Methodology :

- Step 1 : Start with the parent compound, 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS 1131-63-1), which can be functionalized at the 6-position via alkylation or substitution reactions .

- Step 2 : Introduce the imidazole moiety. For example, react the 6-bromomethyl intermediate with imidazole under nucleophilic substitution conditions (e.g., DMF, K₂CO₃, 60°C) .

- Step 3 : Form the hydrochloride salt by treating the free base with HCl in a suitable solvent (e.g., ethanol/water mixture) and isolate the hydrate via recrystallization .

- Validation : Monitor reactions using TLC or HPLC, and confirm purity via melting point analysis and NMR .

Q. How can the structural identity of this compound be confirmed using spectroscopic methods?

- Methodology :

- IR Spectroscopy : Identify characteristic peaks for carboxylic acid (O-H stretch ~2500–3300 cm⁻¹, C=O ~1680–1720 cm⁻¹) and imidazole (C-N stretches ~1500–1600 cm⁻¹) .

- ¹H NMR : Look for signals corresponding to the tetrahydronaphthalene backbone (δ 1.5–2.8 ppm, multiplet), imidazole protons (δ 7.0–7.5 ppm, singlet), and carboxylic acid proton (δ ~12 ppm, broad) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H⁺]⁺ for free base: m/z 257.1; hydrochloride hydrate: m/z 293.8) .

Q. What solvents and conditions are optimal for recrystallizing the hydrate form?

- Methodology :

- Solvent Selection : Use a mixture of polar aprotic and protic solvents (e.g., DMF/water or acetic acid/water) to enhance solubility while promoting hydrate formation .

- Temperature Control : Slowly cool the saturated solution from reflux to 4°C to obtain well-defined crystals.

- Hydrate Stability : Store crystals in a desiccator with controlled humidity (40–60% RH) to prevent dehydration .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the hydrate structure?

- Methodology :

- Crystallization : Grow high-quality crystals using vapor diffusion (e.g., ether diffusion into a DMF solution) .

- Data Collection : Use a synchrotron or Cu-Kα source (λ = 1.5418 Å) to collect high-resolution data.

- Refinement : Apply the SHELXL program for structure solution, incorporating hydrogen bonding networks between the imidazole, carboxylic acid, and water molecules. Validate using R-factor (<5%) and residual electron density maps .

Q. What strategies address low yield in the imidazole alkylation step?

- Methodology :

- Catalyst Optimization : Replace traditional bases with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

- Microwave Assistance : Conduct reactions under microwave irradiation (100°C, 30 min) to reduce side products .

- Workup : Extract unreacted starting materials using dichloromethane/water partitioning and regenerate the alkylating agent .

Q. How can computational modeling predict the compound’s binding affinity for cytochrome P450 isoforms?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions between the imidazole moiety and the heme iron of CYP26A1. Focus on hydrogen bonding with active-site residues (e.g., Asp/Glu) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the protein-ligand complex. Analyze RMSD and binding free energy (MM-PBSA) .

- Validation : Compare predictions with in vitro enzymatic inhibition assays (IC₅₀ values) .

Q. How to resolve contradictions in solubility data between experimental and predicted values?

- Methodology :

- Experimental Reassessment : Measure solubility in buffered solutions (pH 1–10) using UV-Vis spectroscopy. Account for hydrate vs. anhydrous form discrepancies .

- Computational Adjustments : Apply the Yalkowsky equation with corrected logP values (e.g., from ACD/Labs) to refine predictions .

- Hydration Effects : Use Karl Fischer titration to quantify water content and correlate with solubility trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.